Bismuth trioleate
CAS No.: 52951-38-9
Cat. No.: VC8520787
Molecular Formula: C18H34BiO2
Molecular Weight: 491.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52951-38-9 |
|---|---|
| Molecular Formula | C18H34BiO2 |
| Molecular Weight | 491.4 g/mol |
| IUPAC Name | bismuth;(Z)-octadec-9-enoate |
| Standard InChI | InChI=1S/C18H34O2.Bi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |
| Standard InChI Key | MKDXWSPEANCYFR-KVVVOXFISA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)O.[Bi] |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Bi+3] |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)O.[Bi] |
Introduction
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Bismuth trioleate is synthesized via a metathesis reaction between bismuth nitrate () and oleic acid in ethanol. The reaction proceeds as follows:
Ethanol acts as a solvent and proton acceptor, facilitating ligand exchange. The product is typically purified through recrystallization or column chromatography to achieve >95% purity.
Industrial-Scale Manufacturing
Industrial production involves continuous-flow reactors to enhance yield and reduce reaction times. Key parameters include:
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Temperature: 60–80°C to optimize reaction kinetics.
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Molar Ratio: A 1:3.2 stoichiometry of to oleic acid minimizes residual reactants.
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Purification: Centrifugation and solvent extraction remove nitric acid byproducts.
Table 1: Synthesis Parameters for Bismuth Trioleate
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 6–8 hours | 2–3 hours |
| Yield | 70–80% | 90–95% |
| Purity | >95% | >99% |
Structural and Chemical Characteristics
Molecular Geometry
The bismuth center in trioleate adopts a trigonal pyramidal geometry, with bond lengths of for Bi–O. This configuration is stabilized by van der Waals interactions between oleate chains, as evidenced by X-ray diffraction studies.
Spectroscopic Properties
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IR Spectroscopy: Stretching vibrations at (carboxylate symmetric) and (asymmetric) confirm ligand coordination.
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NMR: NMR reveals resonances at (olefinic protons) and (methylenic protons adjacent to carboxylate).
Table 2: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1053.3 g/mol |
| Melting Point | 72–75°C |
| Solubility | Insoluble in water; soluble in chloroform, ethanol |
Biological and Medical Applications
Antimicrobial Activity
Bismuth trioleate releases ions, which inhibit bacterial enzymes such as urease and alcohol dehydrogenase. Studies demonstrate efficacy against Helicobacter pylori (MIC = 12.5 µg/mL) and Staphylococcus aureus (MIC = 25 µg/mL).
Drug Delivery Systems
The compound’s lipophilic nature enables encapsulation of hydrophobic drugs (e.g., paclitaxel) into micelles, improving bioavailability by 40–60% compared to free drug formulations.
Industrial and Nanotechnological Applications
Nanoparticle Synthesis
Bismuth trioleate serves as a capping agent in the synthesis of bismuth sulfide () nanoparticles (10–20 nm), which exhibit photothermal conversion efficiencies of 35% for cancer therapy.
Catalysis
While bismuth(III) triflate () is preferred for Lewis acid-catalyzed reactions , trioleate’s surfactant properties make it suitable for phase-transfer catalysis in biphasic systems.
Recent Research Findings
Enhanced Drug Loading Capacity
Modifying the oleate chain length to increases drug payload by 30% while maintaining colloidal stability.
Environmental Impact
Biodegradation studies show 80% degradation within 28 days under aerobic conditions, positioning it as an eco-friendly alternative to persistent organometallic compounds.
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